methyl 5-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate
Overview
Description
Methyl 5-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a furoate ester linked to a chromen-yl group through an oxymethyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate typically involves multi-step organic reactions. A common synthetic route may start with the formation of the chromen-yl intermediate through cyclization reactions, followed by the introduction of the furoate ester group using esterification reactions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely scale up the laboratory synthesis protocols. Techniques such as continuous flow reactors, which allow for precise control of reaction parameters, can be employed. Additionally, industrial processes would incorporate purification steps like recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate can undergo various types of chemical reactions including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions to oxidize specific functional groups within the compound.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride can selectively reduce the oxo groups to hydroxyl groups.
Substitution: : Halogenating agents or nucleophiles can be used in substitution reactions to introduce new functional groups onto the molecular structure.
Major Products
Depending on the reaction and reagents used, the major products formed from these reactions could include derivatives with modified functional groups, such as hydroxylated or halogenated analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, methyl 5-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate can serve as a building block for the synthesis of more complex molecules, particularly in the design of novel organic materials and pharmaceuticals.
Biology
Biologically, this compound can be used as a probe or marker in studying cellular processes and pathways, given its unique structural properties that may interact with specific biological targets.
Medicine
In medicine, there is potential for this compound to be investigated for therapeutic uses, such as in the development of drugs with anti-inflammatory, anticancer, or antiviral properties. Its interaction with biological molecules could lead to new insights into disease mechanisms and treatments.
Industry
Industrial applications might include its use in the synthesis of specialty chemicals, coatings, or as a precursor for materials with specific desirable properties, such as enhanced durability or reactivity.
Mechanism of Action
The mechanism by which methyl 5-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate exerts its effects depends on its interaction with molecular targets. For instance, its oxo and furoate groups might facilitate binding to enzymes or receptors, thereby modulating biological pathways. These interactions can activate or inhibit specific proteins, leading to downstream effects such as altered cell signaling or gene expression.
Comparison with Similar Compounds
Similar compounds include other furoate esters and chromen derivatives. Compared to these, methyl 5-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate is unique due to its combined structural features, which may confer distinct chemical reactivity and biological activity.
List of Similar Compounds
Methyl 5-{[(4-oxo-1,2,3,4-tetrahydrochromen-7-yl)oxy]methyl}-2-furoate
Ethyl 5-{[(4-oxo-1,2,3,4-tetrahydrochromen-7-yl)oxy]methyl}-2-furoate
Propyl 5-{[(4-oxo-1,2,3,4-tetrahydrochromen-7-yl)oxy]methyl}-2-furoate
Properties
IUPAC Name |
methyl 5-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-22-19(21)16-8-6-12(24-16)10-23-11-5-7-14-13-3-2-4-15(13)18(20)25-17(14)9-11/h5-9H,2-4,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVLMVQBOUEZAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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